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Cat. No.: B10796129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 1,2-Dioleoyl-3-
linoleoyl-rac-glycerol (OOL), a specific triacylglycerol with oleic acid at the sn-1 and sn-2

positions and linoleic acid at the sn-3 position. This document summarizes quantitative data,

details relevant experimental protocols, and visualizes key processes for professionals

engaged in research, scientific analysis, and drug development.

Quantitative Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-
glycerol in Natural Sources
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a significant component of various vegetable oils,

particularly olive oil, sesame oil, and pumpkin seed oil.[1][2][3] The concentration of this

specific triglyceride varies depending on the cultivar, growing conditions, and processing

methods of the oil.

Table 1: Concentration of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) in Various Vegetable

Oils
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Oil Source Scientific Name
Concentration of
OOL (%)

Reference

Olive Oil Olea europaea 12.00 - 13.91 [4]

Sesame Oil Sesamum indicum 14.0 - 25.0 [4]

Pumpkin Seed Oil Cucurbita pepo

Major component

(exact percentage not

specified in reviewed

literature)

[5][6][7][8]

Note: While the exact percentage of OOL in pumpkin seed oil is not readily available in the

reviewed literature, the high abundance of its constituent fatty acids, oleic and linoleic acid,

strongly indicates its presence as a major triglyceride.[5][6][7][8]

Experimental Protocols for the Analysis of 1,2-
Dioleoyl-3-linoleoyl-rac-glycerol
The extraction and quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol from natural sources

involve several established analytical techniques. The general workflow includes lipid

extraction, followed by chromatographic separation and detection.

Lipid Extraction from Plant Material
A common method for extracting lipids from oilseeds involves solvent extraction.

Protocol:

Homogenize the dried plant material (e.g., seeds) to a fine powder.

Extract the lipids using a Soxhlet apparatus with a suitable solvent, such as n-hexane or

petroleum ether, for several hours.

Remove the solvent from the extract under reduced pressure using a rotary evaporator to

obtain the crude oil.
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The extracted oil can be stored under nitrogen at a low temperature (-20°C) to prevent

oxidation.

Quantification of Triacylglycerols by High-Performance
Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of individual

triacylglycerol species.

Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and

a suitable detector (e.g., Ultraviolet (UV), Evaporative Light Scattering Detector (ELSD), or

Mass Spectrometer (MS)).

Chromatographic Conditions (Example for Olive Oil Analysis):

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection: UV detection at 205 nm or ELSD.

Quantification: The concentration of OOL is determined by comparing the peak area with

that of a certified reference standard.

Analysis by Gas Chromatography (GC)
Gas chromatography can also be employed for the analysis of triacylglycerols, often after

transesterification to fatty acid methyl esters (FAMEs) to determine the overall fatty acid profile,

which can infer the triglyceride composition. High-temperature GC can directly analyze intact

triglycerides.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a

high-temperature capillary column.
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Sample Preparation for Intact Triglyceride Analysis: Dilute the oil sample in a suitable solvent

(e.g., hexane).

GC Conditions (Example):

Column: High-temperature capillary column suitable for triglyceride analysis.

Carrier Gas: Helium or hydrogen.

Injector and Detector Temperature: Typically above 350°C.

Oven Temperature Program: A programmed temperature ramp to separate triglycerides

based on their carbon number and degree of unsaturation.

Identification: Peaks are identified by comparing their retention times with those of known

standards.

Visualizations
Experimental Workflow for Triglyceride Analysis

Plant Material (Seeds) Lipid Extraction
(e.g., Soxhlet with Hexane) Crude Oil Chromatographic Separation

(HPLC or GC)
Detection

(UV, ELSD, MS, or FID)
Quantification

(Comparison with Standards) OOL Concentration

Click to download full resolution via product page

Caption: Workflow for the extraction and quantification of 1,2-Dioleoyl-3-linoleoyl-rac-
glycerol.

General Metabolic Pathway of Dietary Triacylglycerols
As a specific signaling pathway for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is not well-

documented, the following diagram illustrates the general metabolic fate of dietary

triacylglycerols.
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Caption: General metabolic pathway of dietary triacylglycerols in the human body.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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